4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid
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Overview
Description
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid is a chemical compound with the molecular formula C16H27NO5. It is a derivative of piperidine and oxane, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-piperidinemethanol with N,N’-dimethylformamide dimethyl acetal in the presence of sodium carbonate to form an intermediate piperidone.
Introduction of the Boc Group: The intermediate piperidone is then reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group.
Formation of the Oxane Ring: The Boc-protected piperidine is then reacted with a suitable oxane precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine and oxane rings contribute to the compound’s binding affinity and specificity for its targets, which may include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid: Similar structure but with a benzoic acid moiety instead of an oxane ring.
1-Boc-4-(piperidin-4-yl)piperazine: Contains a piperazine ring instead of an oxane ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]benzoate: Features a boronate ester group.
Uniqueness
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid is unique due to its combination of a Boc-protected piperidine ring and an oxane ring, which provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-8-4-12(5-9-17)16(13(18)19)6-10-21-11-7-16/h12H,4-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYLYOPWDKDUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225142-28-7 |
Source
|
Record name | 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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